molecular formula C8H10BBrO3 B15498374 (2-Bromo-4-ethoxyphenyl)boronic acid

(2-Bromo-4-ethoxyphenyl)boronic acid

Cat. No.: B15498374
M. Wt: 244.88 g/mol
InChI Key: RPYIORJDKVNEFJ-UHFFFAOYSA-N
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Description

(2-Bromo-4-ethoxyphenyl)boronic acid is an aromatic boronic acid derivative characterized by a bromine atom at the 2-position and an ethoxy group at the 4-position of the phenyl ring. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols and other nucleophiles. This compound’s unique substitution pattern may influence its electronic properties (e.g., Lewis acidity, pKa), solubility, and biological activity.

Properties

Molecular Formula

C8H10BBrO3

Molecular Weight

244.88 g/mol

IUPAC Name

(2-bromo-4-ethoxyphenyl)boronic acid

InChI

InChI=1S/C8H10BBrO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,11-12H,2H2,1H3

InChI Key

RPYIORJDKVNEFJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)OCC)Br)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The bromine and ethoxy substituents in (2-Bromo-4-ethoxyphenyl)boronic acid modulate its electronic and steric properties. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) pKa (Experimental) Water/Lipid Solubility Key Findings
This compound 2-Br, 4-OEt ~230.84* Not reported Moderate (predicted) Ethoxy group may reduce Lewis acidity via electron-donating effects .
B-(3-Bromo-2-ethoxy-5-methylphenyl)boronic acid 3-Br, 2-OEt, 5-Me ~258.89 Not reported Low (predicted) Methyl and ethoxy groups enhance steric hindrance, affecting binding .
(4-Bromo-5-methylthiophen-2-yl)boronic acid Thiophene ring, 4-Br, 5-Me 220.88 Not reported Low (due to thiophene core) Heterocyclic core alters electronic density and reactivity .
B-(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid 4-Br, 2,3,5,6-F 272.79 Not reported Very low (highly fluorinated) Fluorine atoms increase electronegativity, enhancing stability .

*Calculated based on formula C₈H₉BBrO₃.

Key Observations :

  • Electron-withdrawing groups (e.g., Br, F) increase Lewis acidity, while electron-donating groups (e.g., OEt) counteract this effect .
  • Steric bulk from substituents (e.g., methyl, ethoxy) may limit interactions with biological targets or diols .

Antiproliferative Effects

Several boronic acids exhibit cytotoxic properties, though data for this compound are lacking. Notable examples:

Compound Name Target Cell Line IC50 (µM) Mechanism Reference
6-Hydroxynaphthalen-2-yl boronic acid Triple-negative breast cancer (4T1) 0.1969 Apoptosis induction
Phenanthren-9-yl boronic acid Triple-negative breast cancer (4T1) 0.2251 Unknown (broad cytotoxicity)
Boronic acid-containing cis-stilbene 13c B-16 melanoma 0.48 Tubulin polymerization inhibition

Implications :

  • Planar aromatic systems (e.g., phenanthrene, naphthalene) enhance cytotoxicity, likely due to intercalation or protein binding .
  • The bromine and ethoxy groups in this compound may reduce solubility, limiting bioavailability .

Enzyme Inhibition

Boronic acids are potent inhibitors of proteases and other enzymes:

Compound Name Target Enzyme Ki or IC50 Application Reference
FL-166 (bifunctional aryl boronic acid) SARS-CoV-2 3CLpro 40 nM Antiviral
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Fungal HDAC (MoRPD3) 1 µM (in vitro) Antifungal
1-Amido-2-triazolylethaneboronic acid β-lactamases Similar Ki, improved MICs Antibacterial resistance reversal

Implications :

  • Bifunctional boronic acids (e.g., FL-166) show enhanced enzyme inhibition via dual binding modes .

Physicochemical and Mechanistic Insights

pKa and Lewis Acidity

  • The pKa of boronic acids governs their reactivity and binding to diols (e.g., glucose). Electron-withdrawing substituents lower pKa, enhancing boronate formation at physiological pH .
  • Example : Fluorinated boronic acids (e.g., B-(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid) exhibit lower pKa values due to through-space electron withdrawal .
  • Prediction for this compound: The ethoxy group may raise pKa compared to non-ethoxy analogs, reducing binding affinity under physiological conditions .

Solubility and Stability

  • Hydrophobic substituents (e.g., bromine, aromatic rings) reduce aqueous solubility, as seen in pyren-1-yl boronic acid, which precipitates in culture media .
  • Ethoxy groups may improve solubility slightly compared to fully non-polar substituents but are insufficient for in vivo applications without formulation aids .

Q & A

Q. What are the optimal synthetic routes for (2-bromo-4-ethoxyphenyl)boronic acid, and how can purity be ensured?

The synthesis typically involves palladium-catalyzed Miyaura borylation of brominated aryl precursors or direct functionalization of phenylboronic acid derivatives. Key steps include halogen-metal exchange or cross-coupling under inert conditions. To ensure purity, recrystallization from aprotic solvents (e.g., THF/hexane) and characterization via 11B^{11}\text{B} NMR (to confirm boronic acid integrity) and LC-MS/MS (to detect trace impurities <1 ppm) are recommended .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

This compound serves as a versatile coupling partner for aryl halides, enabling C-C bond formation in drug intermediates and materials. Critical parameters include ligand choice (e.g., SPhos for sterically hindered substrates), base (K2_2CO3_3 or CsF), and solvent (DME/H2_2O). Post-reaction, boronate ester intermediates are hydrolyzed under mild acidic conditions. Yield optimization requires monitoring via 19F^{19}\text{F} NMR or HPLC .

Q. What analytical methods are most effective for quantifying boronic acid impurities in drug substances?

Triple quadrupole LC-MS/MS in MRM mode provides high sensitivity (LOD <0.1 ppm) for underivatized boronic acids. Method validation should include linearity (1–100 ppm), accuracy (spiked recovery 90–110%), and robustness testing against pH/temperature variations. Derivatization with diols (e.g., mannitol) may reduce boroxine interference in MS analysis .

Advanced Research Questions

Q. How do buffer conditions influence the selectivity of this compound in glycoprotein binding assays?

Boronic acids bind glycoproteins via reversible diol interactions, but selectivity depends on secondary interactions (e.g., hydrophobic or electrostatic). Using borate buffer at pH 8.5 enhances binding affinity for terminal sialic acid residues, while high ionic strength (e.g., 150 mM NaCl) reduces non-specific adsorption. SPR studies show that altering the buffer system (e.g., switching from Tris to HEPES) can improve discrimination between glycosylated and non-glycosylated proteins by >50% .

Q. What are the kinetic parameters of this compound binding to diols under physiological conditions?

Stopped-flow fluorescence studies reveal binding occurs within seconds (kon103M1s1k_{\text{on}} \approx 10^3 \, \text{M}^{-1}\text{s}^{-1}), with fructose > tagatose > glucose affinity. The rate-determining step is diol orientation, not boronate ester formation. At pH 7.4, the pseudo-first-order equilibrium constant (KdK_d) correlates with 11B^{11}\text{B} NMR chemical shifts, enabling real-time monitoring in biosensor applications .

Q. How can computational models guide the design of boronic acid-based chiroptical sensors?

QSAR-driven clustering (e.g., k-means on 613 Mordred descriptors) identifies boronic acids with optimal steric/electronic properties for target analytes. Machine learning predicts binding constants using pKa (derived from 1H^{1}\text{H} NMR shifts) and polar surface area. For glucose sensing, boronic acids with ortho-electron-withdrawing groups (e.g., -Br, -CF3_3) enhance binding rigidity and fluorescence response .

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of this compound?

Derivatization with 1,2-diols (e.g., pinacol) stabilizes boronic acids as cyclic esters, preventing dehydration/trimerization. Alternatively, using a basic matrix (e.g., DHB with 0.1% NH4_4OH) suppresses boroxine formation. For peptides, arginine-specific labeling with phenylboronic acid improves ionization efficiency and reduces fragmentation .

Q. How does the bromo-ethoxy substituent affect the anticancer activity of boronic acid derivatives?

The bromine atom enhances electrophilicity for covalent binding to proteasome threonine residues, while the ethoxy group improves membrane permeability. In glioblastoma models, arylboronic acids with halogen substituents show IC50_{50} values <10 µM. Synergy with heterocycles (e.g., pyridine) is attributed to π-stacking with cellular targets .

Methodological Considerations

Q. What experimental parameters optimize solvent/base systems for boronic acid-mediated reactions?

A mixed-integer optimization approach (e.g., surrogate-based PWAS) evaluates 3,696 combinations of solvents (THF, DMF), bases (Cs2_2CO3_3, K3_3PO4_4), and ligands (SPhos, XPhos). Pareto front analysis identifies conditions balancing yield (>80%) and purity (>95%). For aqueous reactions, phase-transfer catalysts (e.g., TBAB) enhance reactivity .

Q. How can researchers assess the hydrolytic stability of this compound in vivo?

Stability is pH-dependent: at physiological pH (7.4), protodeboronation half-life (t1/2t_{1/2}) is ~2 hours, monitored via 19F^{19}\text{F} NMR. Co-administration with diols (e.g., sorbitol) extends t1/2t_{1/2} to >6 hours by forming stable boronate esters. Radiolabeling (18F^{18}\text{F}) enables PET tracking of biodistribution .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Use PPE (gloves, goggles) to prevent skin/eye contact. Store under nitrogen at 4°C to avoid moisture-induced degradation. Waste disposal requires neutralization with excess NaHCO3_3 followed by incineration. LC-MS monitoring of hydrolyzed byproducts (e.g., phenol derivatives) is advised for toxicity assessment .

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